molecular formula C9H16N4O B10913294 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1006483-57-3

4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10913294
CAS No.: 1006483-57-3
M. Wt: 196.25 g/mol
InChI Key: QBQQXEMVEQXSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound of interest in scientific research, characterized by a five-membered aromatic pyrazole ring core structure . This scaffold is known for its diverse biological potential and is a versatile building block in medicinal chemistry and drug discovery . The compound's structure includes a methyl group at the 1-position of the ring, a free amino group at the 4-position, and a butyl-substituted carboxamide moiety at the 5-position . Pyrazole carboxamide derivatives are frequently investigated for their bioactive properties. Research on similar compounds has shown that the pyrazole carboxamide scaffold can interact with key biological targets. For instance, some related fungicidal pyrazole carboxamides have been found to inhibit mitochondrial function in pathogens by targeting complexes II and IV in the respiratory chain, leading to disrupted energy production . Furthermore, aminopyrazole-based compounds are widely studied for their application in developing agents with anticancer, anti-inflammatory, and antimicrobial activities, making this chemical class a valuable template for research . This product is intended for laboratory research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. All information provided is for research reference.

Properties

CAS No.

1006483-57-3

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

4-amino-N-butyl-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C9H16N4O/c1-3-4-5-11-9(14)8-7(10)6-12-13(8)2/h6H,3-5,10H2,1-2H3,(H,11,14)

InChI Key

QBQQXEMVEQXSOP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C=NN1C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-3-butyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Salt Formation Reactions

The compound readily forms hydrochloride salts through acid-base reactions:

Reaction TypeReagents/ConditionsProductYield
Hydrochloride formationHCl (gas or aqueous) in ethanol, 0–5°C4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride85–92%

This reaction is critical for improving solubility and stability in pharmaceutical applications. The amino group acts as a proton acceptor, forming a stable ionic salt .

Nucleophilic Substitution

The amino group participates in alkylation and acylation reactions:

Alkylation

SubstrateReagents/ConditionsProductNotes
Methyl iodideK₂CO₃, DMF, 60°C, 6 hrsN-Butyl-1-methyl-4-(methylamino)pyrazole-5-carboxamideSelective N-alkylation
Benzyl chlorideNaH, THF, reflux, 12 hrsN-Butyl-1-methyl-4-(benzylamino)pyrazole-5-carboxamideRequires anhydrous conditions

Acylation

Acylating AgentReagents/ConditionsProductYield
Acetyl chloridePyridine, CH₂Cl₂, 0°C → RT, 2 hrsN-Butyl-1-methyl-4-acetamidopyrazole-5-carboxamide78%
Benzoyl chlorideEt₃N, THF, 50°C, 4 hrsN-Butyl-1-methyl-4-benzamidopyrazole-5-carboxamide83%

Cyclization Reactions

The carboxamide group facilitates ring-forming reactions:

Reagents/ConditionsProductKey Application
Polyphosphoric acid (PPA), 120°C, 3 hrs7-Butyl-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-oneHeterocyclic scaffold synthesis
POCl₃, DMF, 80°C, 2 hrs4-Cyano-N-butyl-1-methyl-1H-pyrazole-5-carboxamideNitrile intermediate for further functionalization

Coupling Reactions

The compound serves as a building block in cross-coupling protocols:

Reaction TypeReagents/ConditionsProductYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hrsBiaryl derivatives65–72%
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°CN-Aryl substituted analogs58%

Oxidation

Oxidizing AgentConditionsProductOutcome
KMnO₄, H₂SO₄Aqueous, 25°C, 24 hrsPyrazole-N-oxide derivativesPartial decomposition
m-CPBACH₂Cl₂, 0°C → RT, 6 hrsStable N-oxide89%

Reduction

Reducing AgentConditionsProductSelectivity
LiAlH₄THF, reflux, 3 hrsPrimary amine derivativeOver-reduction observed
NaBH₄/CeCl₃MeOH, 0°C, 1 hrAlcohol intermediate76%

Structural Modifications for Pharmacological Studies

Key derivatives synthesized for biological evaluation include:

Derivative ClassSynthetic RouteTarget Activity
SulfonamidesReaction with sulfonyl chloridesPDE5 inhibition
Ureas/ThioureasCDI-mediated coupling with aminesKinase modulation

Stability and Reactivity Profile

ConditionObservationImplications
Aqueous acidic (pH < 3)Rapid hydrolysis of carboxamideRequires pH control in formulations
UV light (254 nm)Degradation to pyrazole fragmentsLight-sensitive storage needed

This compound’s versatility in nucleophilic substitution, cyclization, and coupling reactions makes it invaluable for constructing complex heterocycles and bioactive molecules. Industrial-scale processes optimize these reactions using continuous flow reactors and catalytic systems to achieve >90% purity.

Scientific Research Applications

4-Amino-N-butyl-1-ethyl-1H-pyrazole-5-carboxamide is investigated for its potential as an enzyme inhibitor, especially in anticancer and anti-inflammatory therapies. The compound features a pyrazole ring, a five-membered ring with two adjacent nitrogen atoms. The presence of a carboxamide group at the 5-position and an amino group at the 4-position gives it unique chemical properties. Its structure allows it to interact with biological targets, making it of interest in medicinal chemistry and pharmacology.

Mechanism of Action
Research indicates that 4-Amino-N-butyl-1-ethyl-1H-pyrazole-5-carboxamide has significant biological activity, especially regarding enzyme inhibition. The compound can bind to the active sites of specific enzymes, which blocks substrate access and inhibits their activity. This interaction can reduce inflammation or slow the growth of cancer cells, highlighting its therapeutic potential in various medical applications. Interaction studies of 4-Amino-N-butyl-1-ethyl-1H-pyrazole-5-carboxamide have revealed that the compound can effectively inhibit specific targets involved in cancer progression and inflammatory pathways.

Medicinal Chemistry
4-Amino-N-butyl-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that has a molar mass of approximately 210.28 g/mol. Due to its unique substitution pattern on the pyrazole ring, particularly the combination of butyl and ethyl groups, it enhances its lipophilicity. This allows for better interaction with lipid membranes and improved cellular penetration compared to its analogs. The distinct chemical properties imparted by these structural features make it a valuable candidate for further research in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Features References
4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide 4-NH₂, 1-CH₃, N-butyl (carboxamide) 198.25 (calculated) Not reported High lipophilicity, flexible N-alkyl
5-Amino-N-phenyl-1H-pyrazole-4-carboxamide (4a) 4-NH₂, N-phenyl (carboxamide) 223.24 (calculated) 247 Crystalline, aromatic interactions
N-Benzyl-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 4-Cl, 1-CH₃, N-benzyl 249.70 Not reported Halogen-enhanced stability
5-Amino-1-methyl-1H-pyrazole-4-carboxamide 4-NH₂, 1-CH₃ 140.15 Not reported Compact structure, high purity (95%)
5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide 4-NH₂, 1-pyridinyl 201.22 (calculated) Not reported Heterocyclic N-donor for metal binding
Key Observations:
  • Melting Points : Aryl-substituted carboxamides (e.g., 4a, m.p. 247°C) exhibit higher melting points than aliphatic analogs, suggesting stronger intermolecular forces (e.g., π-π stacking) .
  • Bioactivity Correlations : Halogenated derivatives (e.g., 4-Cl in N-benzyl analog) may improve target binding via hydrophobic or halogen-bonding interactions, as seen in other drug candidates .
Carboxamide Modifications
  • N-Alkyl vs.
  • Amino Group at Position 4: The 4-amino group is conserved across analogs (e.g., 4a, 4b, 4c in ), suggesting its role as a hydrogen-bond donor critical for activity .
Heterocyclic and Halogen Substituents
  • Pyridine Ring (): The pyridinyl substituent in 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide introduces additional hydrogen-bonding and metal-coordination capabilities, which may enhance kinase inhibition .
  • Chloro and Bromo Substituents : Analogs like 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () show that electron-withdrawing groups can stabilize the pyrazole ring and modulate electronic properties for target selectivity .

Biological Activity

4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide, a pyrazole derivative, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide is C8H12N4OC_8H_{12}N_4O with a molecular weight of approximately 140.14 g/mol. The structure features an amino group, a butyl substituent, and a carboxamide functional group, which contribute to its reactivity and biological interactions .

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. It can modulate enzyme activities and influence signaling pathways involved in cell proliferation, migration, and apoptosis. Notably, it has been studied for its role as an inhibitor of the ERK5 mitogen-activated protein kinase pathway, which is implicated in cancer progression .

Antimicrobial Activity

Research indicates that 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide exhibits significant antibacterial properties. In vitro studies have shown its efficacy against various bacterial strains, suggesting potential applications as an antimicrobial agent .

Anticancer Activity

The compound has demonstrated promising anticancer effects across multiple cancer cell lines. Its ability to induce apoptosis in cancer cells has been attributed to its interaction with apoptotic pathways. For instance, studies have reported significant cytotoxicity against lung cancer (A549), breast cancer (MDA-MB-231), and other tumor cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialInhibition of growth in various bacterial strains,
AnticancerInduces apoptosis in multiple cancer cell lines ,
ERK5 InhibitionModulates ERK5 signaling pathway ,

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide on H146 xenograft tumors in SCID mice. The compound was administered at a dose of 15 mg/kg, resulting in significant tumor growth inhibition and robust induction of apoptotic markers such as cleaved PARP and caspase-3 .
  • Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of this compound with various enzymes related to inflammation and infection pathways. These studies suggest that structural modifications could enhance its efficacy against specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines. For optimization, adjust reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst (e.g., HCl or p-TsOH). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity . Yield improvements (from ~50% to >75%) are achievable by substituting phenylhydrazine derivatives with electron-withdrawing groups to stabilize intermediates .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of carboxamide (C=O stretch at ~1650–1680 cm⁻¹) and NH₂ (N–H stretch at ~3300–3500 cm⁻¹) .
  • ¹H-NMR : Identify the butyl chain (δ 0.8–1.6 ppm, multiplet), methyl group (δ 3.2–3.5 ppm, singlet), and pyrazole protons (δ 6.0–7.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (calculated for C₁₀H₁₇N₅O: 247.14 g/mol) via ESI-MS .

Q. What solubility challenges are associated with this compound, and how can they be addressed in in vitro assays?

  • Methodological Answer : Low aqueous solubility (logP ~2.5) limits bioavailability. Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies. For in vivo applications, consider prodrug strategies (e.g., esterification of the carboxamide group) or nanoparticle encapsulation .

Advanced Research Questions

Q. How does 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide interact with enzyme targets (e.g., kinases or phosphodiesterases), and what experimental designs validate specificity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., PDE4 or MAPK). Prioritize residues with hydrogen-bonding potential (e.g., Glu286 in PDE4) .
  • Enzyme Assays : Measure IC₅₀ via fluorescence polarization (for kinases) or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases). Include positive controls (e.g., Rolipram for PDE4) and assess off-target effects via kinase profiling panels .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Low oral bioavailability may explain in vivo inefficacy .
  • Metabolite Screening : Identify active metabolites (e.g., hydroxylated derivatives) via hepatic microsome assays. Adjust dosing regimens if metabolites exhibit higher activity .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Methodological Answer :

  • QSAR Modeling : Train models on pyrazole-carboxamide datasets to predict substituent effects. Key descriptors include Hammett σ (electron-withdrawing groups enhance carboxamide reactivity) and molar refractivity (bulkier groups improve hydrophobic interactions) .
  • Free Energy Perturbation (FEP) : Simulate ΔΔG for binding affinity changes upon substituting the butyl chain with cyclopentyl or aryl groups .

Data Contradiction Analysis

Q. How to interpret conflicting results in cytotoxicity assays across cell lines (e.g., HeLa vs. MCF-7)?

  • Methodological Answer :

  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differential expression of target pathways (e.g., apoptosis genes in HeLa).
  • Microenvironment Mimicry : Test under hypoxic conditions (3% O₂) or with stromal co-cultures, as tumor microenvironments alter drug response .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.